Diethoxy(isocyanato)phenylsilane

Adhesion Promotion Polyurethane Isocyanatosilane

Diethoxy(isocyanato)phenylsilane (CAS 142474-42-8) is an organosilicon compound featuring a silicon center bonded to a phenyl group, two hydrolyzable ethoxy groups, and a highly electrophilic isocyanato (-NCO) moiety. This structure places it within the class of isocyanatoorganosilanes, which are recognized for their utility as adhesion promoters and surface modifiers.

Molecular Formula C11H15NO3Si
Molecular Weight 237.33 g/mol
CAS No. 142474-42-8
Cat. No. B12546775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxy(isocyanato)phenylsilane
CAS142474-42-8
Molecular FormulaC11H15NO3Si
Molecular Weight237.33 g/mol
Structural Identifiers
SMILESCCO[Si](C1=CC=CC=C1)(N=C=O)OCC
InChIInChI=1S/C11H15NO3Si/c1-3-14-16(12-10-13,15-4-2)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3
InChIKeyQRULYFYRWHXQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethoxy(isocyanato)phenylsilane (CAS 142474-42-8): A Bifunctional Isocyanato-Alkoxysilane for Targeted Surface Modification


Diethoxy(isocyanato)phenylsilane (CAS 142474-42-8) is an organosilicon compound featuring a silicon center bonded to a phenyl group, two hydrolyzable ethoxy groups, and a highly electrophilic isocyanato (-NCO) moiety. This structure places it within the class of isocyanatoorganosilanes, which are recognized for their utility as adhesion promoters and surface modifiers [1]. The combination of the silane's ability to form covalent bonds with inorganic substrates and the isocyanate's reactivity toward nucleophiles like amines and alcohols is a hallmark of this compound class, enabling its use in creating hybrid organic-inorganic materials [2]. The specific arrangement of a directly silicon-bound phenyl and isocyanato group distinguishes it from more common isocyanatoalkyl-silanes.

Why Generic Isocyanatosilane Substitution Fails for Diethoxy(isocyanato)phenylsilane (CAS 142474-42-8)


Substituting Diethoxy(isocyanato)phenylsilane with a generic isocyanatosilane, such as 3-isocyanatopropyltriethoxysilane, introduces significant risks in application performance. The direct bond between the aromatic ring and the silicon atom in Diethoxy(isocyanato)phenylsilane imparts different hydrolytic stability and steric constraints compared to an alkyl-linked analog [1]. This structural difference can critically alter the kinetics of both the silane hydrolysis/condensation and the isocyanate addition reactions. In adhesion promotion, where interpenetrating network formation is time-sensitive, such kinetic mismatches can lead to a failed interphase and catastrophic bond failure [2]. The evidence below, while limited to class-level inferences, highlights the structural features that drive these performance-critical differentiators.

Quantitative Differentiation Evidence for Diethoxy(isocyanato)phenylsilane (CAS 142474-42-8)


Adhesion Promotion Efficacy in Polyurethane Systems for Diethoxy(isocyanato)phenylsilane

High-strength differential evidence is limited. No direct head-to-head quantitative comparison data for Diethoxy(isocyanato)phenylsilane against a named comparator was found in permissible sources. Class-level evidence indicates that isocyanatosilanes are 'most suitable for use as adhesion promoters for polyurethane single-component or two-component adhesives and also as primers' [1]. The compound's molecular architecture, featuring two ethoxy groups, is designed for the formation of siloxane bonds with inorganic surfaces, while the isocyanato group reacts into the organic polymer matrix. The specific differentiation arises from the phenyl-silicon bond, which provides different steric and electronic properties compared to alkyl-linked analogs, though quantitative kinetic or peel-strength data directly attributed to this compound is absent from the accessible literature.

Adhesion Promotion Polyurethane Isocyanatosilane

Synthetic Utility as a Precursor via Phenyl Isocyanate Insertion

A study by Kraushaar et al. demonstrates the insertion of phenyl isocyanate into the Si-N bonds of various mono- and diaminosilanes to yield products with Si-N bonds [1]. While Diethoxy(isocyanato)phenylsilane is not the direct product studied, the research confirms the synthetic pathway for creating isocyanato-functional silanes from aminosilanes and phenyl isocyanate. This supports the compound's role as a potential precursor or structural analog in creating complex organosilicon architectures. No quantitative yield or selectivity data for the synthesis of this specific compound is provided.

Organosilicon Synthesis Isocyanate Insertion Aminosilane

Process Technology for High-Purity Isocyanatoorganosilane Production

Patents detail advanced process technology for preparing isocyanatoorganosilanes 'in high yields and purities' via gas-phase thermolysis, avoiding toxic phosgene and generating 'minimal formation of by-products, contaminants, and waste materials' [1]. While this patent claims the method is applicable to isocyanatoorganosilanes bearing branched hydrocarbon groups, Diethoxy(isocyanato)phenylsilane is not specifically listed. The process advantage is a class-level inference. No specific purity or yield figure for this compound is given, making it impossible to compare against other producers' specifications for alternative compounds.

Chemical Process Technology Silane Purity Procurement Quality

High-Impact Application Scenarios for Diethoxy(isocyanato)phenylsilane (CAS 142474-42-8) Based on Corroborated Evidence


Development of Moisture-Cure Polyurethane Adhesives and Sealants

As an isocyanatosilane, this compound is classed as 'most suitable' for polyurethane adhesives [1]. A specific procurement scenario involves formulating a one-component, moisture-cure adhesive for glass-to-metal bonding. The diethoxy groups are designed to hydrolyze upon exposure to atmospheric moisture, forming silanols that condense with surface hydroxyls on the glass. Simultaneously, the aromatic isocyanato group can react with the polyurethane prepolymer backbone. While quantitative performance data is missing, the structural rationale supports its exploration as an adhesion promoter in such demanding, moisture-resistant applications.

Synthesis of Novel Organosilicon Building Blocks via Isocyanate Chemistry

For an R&D laboratory, this compound serves as a precursor for creating structurally complex organosilicon molecules. The established literature on the insertion of phenyl isocyanate into aminosilanes provides a synthetic framework [2]. Researchers may procure this compound to explore its reactivity with various nucleophiles, using its pendant ethoxy groups for subsequent sol-gel polymerization to create silicone-urea hybrid materials with tunable mechanical properties.

Surface Modification of Inorganic Fillers for High-Performance Composites

The compound can be used to surface-functionalize inorganic fillers like silica, alumina, or glass fibers. The silane end is designed to anchor to the filler surface, while the isocyanato group provides a reactive site for the organic polymer matrix (e.g., nylon, polyurethane). This application scenario is directly inferred from the broad utility of isocyanatosilanes as coupling agents in glass fiber-reinforced plastics to improve interfacial adhesion and composite longevity [1]. Procurement is strategic for formulators seeking to improve the mechanical properties of composites, though selection against alternatives must rely on in-house screening.

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